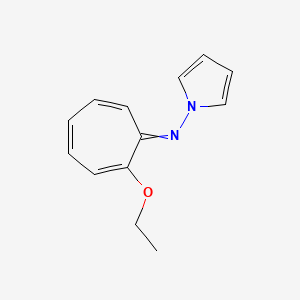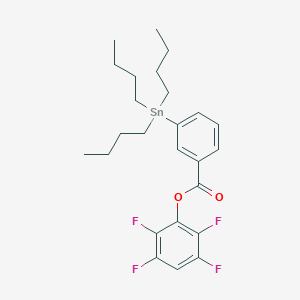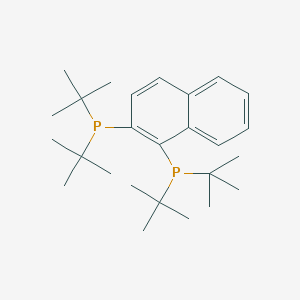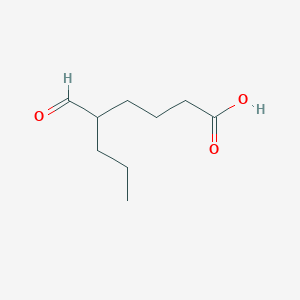![molecular formula C10H12SSe B12545271 [2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene CAS No. 144937-46-2](/img/structure/B12545271.png)
[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene is an organoselenium compound that features both selenium and sulfur atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene typically involves the reaction of benzene derivatives with selenium and sulfur-containing reagents. One common method includes the use of selenomethyl and methylsulfanyl groups, which are introduced through nucleophilic substitution reactions. The reaction conditions often require the presence of a base, such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize the use of hazardous reagents and to maximize the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and selenoxides.
Reduction: Reduction reactions can convert the compound back to its corresponding sulfides and selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, selenoxides, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, [2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene serves as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of novel drugs with antioxidant and anticancer properties. Selenium-containing compounds are known for their biological activity, and this compound is no exception.
Industry
In the materials science field, this compound can be used to create advanced materials with specific electronic and optical properties. Its ability to undergo various chemical modifications makes it a versatile component in the design of new materials.
Mécanisme D'action
The mechanism of action of [2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene involves its interaction with biological molecules through redox reactions. The selenium and sulfur atoms can participate in electron transfer processes, which can modulate the activity of enzymes and other proteins. These interactions can lead to the generation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophenes: Compounds containing sulfur in a five-membered ring structure.
Selenophenes: Compounds containing selenium in a five-membered ring structure.
Benzothiophenes: Benzene fused with a thiophene ring.
Benzoselenophenes: Benzene fused with a selenophene ring.
Uniqueness
[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene is unique due to the presence of both selenium and sulfur atoms in its structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
144937-46-2 |
|---|---|
Formule moléculaire |
C10H12SSe |
Poids moléculaire |
243.24 g/mol |
Nom IUPAC |
(2-methylselanyl-2-methylsulfanylethenyl)benzene |
InChI |
InChI=1S/C10H12SSe/c1-11-10(12-2)8-9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clé InChI |
JYYFKYGJFBFYII-UHFFFAOYSA-N |
SMILES canonique |
CSC(=CC1=CC=CC=C1)[Se]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12545217.png)

![N-[(3-Chlorophenyl)carbamoyl]-6-ethylpyridine-3-carbothioamide](/img/structure/B12545222.png)
![1,1'-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene](/img/structure/B12545223.png)
![Methyl 4-[(3-aminopropyl)carbamoyl]benzoate](/img/structure/B12545225.png)



![4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12545256.png)



